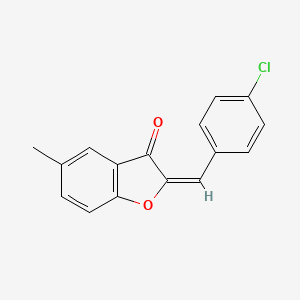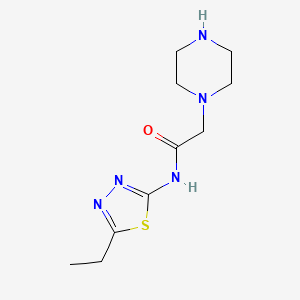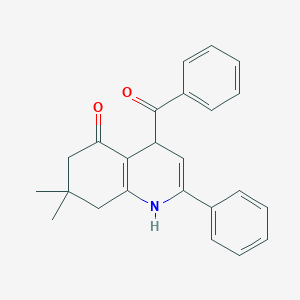
L-Phenylalanine, N-(5-oxo-L-prolyl)-L-alanyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-((S)-2-((S)-5-Oxopyrrolidine-2-carboxamido)propanamido)-3-phenylpropanoic acid is a complex organic compound with a unique structure that includes a pyrrolidine ring, an amide linkage, and a phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((S)-2-((S)-5-Oxopyrrolidine-2-carboxamido)propanamido)-3-phenylpropanoic acid typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the amide linkage, and the attachment of the phenyl group. Common reagents used in these reactions include amino acids, protecting groups, and coupling agents. The reaction conditions often involve controlled temperatures, pH levels, and the use of solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield, purity, and cost-effectiveness. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also a consideration in industrial settings.
化学反应分析
Types of Reactions
(S)-2-((S)-2-((S)-5-Oxopyrrolidine-2-carboxamido)propanamido)-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
(S)-2-((S)-2-((S)-5-Oxopyrrolidine-2-carboxamido)propanamido)-3-phenylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (S)-2-((S)-2-((S)-5-Oxopyrrolidine-2-carboxamido)propanamido)-3-phenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in these interactions are complex and depend on the specific biological context.
相似化合物的比较
Similar Compounds
Similar compounds include other amide-containing molecules and those with pyrrolidine or phenyl groups. Examples include:
N-Acetyl-L-cysteine: Known for its antioxidant properties.
Glutathione: A tripeptide involved in cellular detoxification.
Pyridinium Salts: Used in various chemical and biological applications.
Uniqueness
What sets (S)-2-((S)-2-((S)-5-Oxopyrrolidine-2-carboxamido)propanamido)-3-phenylpropanoic acid apart is its unique combination of structural features, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications.
属性
CAS 编号 |
169676-11-3 |
|---|---|
分子式 |
C17H21N3O5 |
分子量 |
347.4 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C17H21N3O5/c1-10(18-16(23)12-7-8-14(21)19-12)15(22)20-13(17(24)25)9-11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3,(H,18,23)(H,19,21)(H,20,22)(H,24,25)/t10-,12-,13-/m0/s1 |
InChI 键 |
XXRQPEKNNKPIMI-DRZSPHRISA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@@H]2CCC(=O)N2 |
规范 SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C2CCC(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-(Methyl{2-[(7H-purin-6-yl)amino]ethyl}amino)ethan-1-ol](/img/structure/B15211432.png)

![3-Chloro-5-fluoro-2-[(1H-1,2,3-triazol-1-yl)methyl]aniline](/img/structure/B15211446.png)


![1,5,6-Trimethyl-1h-imidazo[4,5-b]pyrazine](/img/structure/B15211465.png)





